1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide
Description
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-11-7(13)6(12)10-5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13)(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVJNPXUVYEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide typically involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of hydrazones or other condensation products.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide is C7H8N4O, with a molar mass of 164.17 g/mol. The compound features both hydrazine and formamide functional groups, which are key to its reactivity and biological activity. The presence of a pyridine ring further enhances its potential for interaction with various biological targets.
This compound has demonstrated promising biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects against various pathogens. The hydrazine and formamide functionalities are believed to contribute to this activity .
- Enzyme Interaction Studies : Initial investigations suggest that this compound may bind favorably with enzymes involved in metabolic pathways, indicating potential as a biochemical probe or therapeutic agent .
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains | Potential for development into antimicrobial agents |
| Enzyme Binding Studies | Favorable interactions with metabolic enzymes observed | Could lead to new therapeutic strategies targeting metabolic disorders |
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound positions it as a valuable candidate in medicinal chemistry:
- Drug Development : This compound could serve as a lead structure for the synthesis of new drugs aimed at treating infections or metabolic diseases.
- Quantitative Structure–Activity Relationship (QSAR) Models : Researchers can utilize QSAR models to predict the biological activity of derivatives based on the chemical structure, facilitating the design of more effective compounds .
Industrial Applications
Beyond medicinal chemistry, there are potential industrial applications for this compound:
- Specialty Chemicals : Its unique properties could be harnessed in the formulation of specialty chemicals used in various industries.
- Material Science : As a building block for more complex molecules, it may find applications in developing advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridin-2-yl formamide moiety can enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Reactivity :
- The pyridin-2-yl group in the target compound enhances electron-deficient character, favoring coordination with transition metals (e.g., Cu, Fe) compared to thiophene or benzyl analogues .
- Chlorine or trifluoromethyl substituents (e.g., in and ) increase hydrophobicity and metabolic stability, critical for pharmaceutical applications.
Spectroscopic Differentiation :
- IR Spectroscopy : The hydrazinecarbonyl group in the target compound shows characteristic C=O stretching at ~1650–1700 cm⁻¹, similar to N-(4-methylphenyl) analogues . Thiophene-containing derivatives exhibit additional S–C stretching modes at ~700 cm⁻¹ .
- NMR : Pyridin-2-yl protons resonate at δ 8.3–8.7 ppm (aromatic), distinct from thiophene (δ 6.5–7.5 ppm) or benzyl (δ 4.5–5.0 ppm for CH₂) substituents .
Computational Insights
Density Functional Theory (DFT) studies on analogous compounds (e.g., ) reveal:
- The pyridin-2-yl group stabilizes the molecule via conjugation with the hydrazinecarbonyl moiety, reducing the HOMO-LUMO gap (~4.5 eV) compared to benzyl analogues (~5.2 eV). This enhances electrophilicity, favoring nucleophilic attack in catalytic cycles .
- Substituents like chlorine or methyl groups increase molecular polarity, improving solubility in polar solvents (e.g., DMF, DMSO) .
Biological Activity
1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide, also known by its CAS number 53117-32-1, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H8N4O2
- Molecular Weight : 180.167 g/mol
- IUPAC Name : 2-hydrazinyl-2-oxo-N-pyridin-2-ylacetamide
The compound features a hydrazinecarbonyl group linked to a pyridine ring, which is crucial for its biological activity. The structural characteristics allow it to interact with various biological targets.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other hydrazine derivatives that have shown activity against acetylcholinesterase (AChE) and β-secretase (BACE 1), both of which are implicated in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Preliminary studies suggest that this compound may act as a probe for detecting reactive oxygen species (ROS), potentially inducing apoptosis in cancer cells under light exposure .
Antimicrobial Activity
Research indicates that derivatives of hydrazine compounds, including this compound, exhibit significant antimicrobial properties. Studies have reported:
- Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamycin .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines when combined with photodynamic therapy techniques .
Table 1: Antimicrobial Activity of this compound
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF7 | 10 | |
| A549 | 12 |
Case Studies
- Neuroprotective Effects : A study focused on the dual inhibition of AChE and BACE 1 by hydrazine derivatives highlighted the potential of such compounds in treating Alzheimer's disease. The structural similarities between these derivatives and this compound suggest that it may also possess similar neuroprotective effects .
- Antioxidant Studies : Another investigation into the antioxidant properties of hydrazine-based compounds found that they could effectively scavenge free radicals and reduce oxidative stress in cellular models. This supports the hypothesis that this compound may also exhibit protective effects against oxidative damage in cells .
Current State of Research
Ongoing research is focusing on optimizing the synthesis of this compound and exploring its derivatives to enhance biological activity. The potential applications in drug development, particularly for neurodegenerative diseases and cancer therapeutics, are being actively pursued.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
